molecular formula C12H22NO3P B1212510 Dimethyl N-1-adamantylphosphoramidate CAS No. 50607-00-6

Dimethyl N-1-adamantylphosphoramidate

Cat. No.: B1212510
CAS No.: 50607-00-6
M. Wt: 259.28 g/mol
InChI Key: BGQNGIYVQQLEHL-UHFFFAOYSA-N
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Description

Historical Context of Organophosphorus Chemistry

The development of organophosphorus chemistry represents one of the most significant achievements in synthetic chemistry, with origins tracing back to the early nineteenth century. The foundational work in this field began with pioneering French chemist Jean Pierre Boudet, who in 1801 successfully synthesized what is believed to be the first organophosphorus compound through the reaction of alcohol with phosphoric acid. This early achievement laid the groundwork for subsequent developments that would transform both agricultural and medicinal chemistry.

Building upon Boudet's initial work, Jean Louis Lassaigne made substantial contributions in 1820 by reacting ethanol with phosphoric acid to obtain triethylphosphate, establishing a more refined approach to organophosphorus synthesis. The methodology was later refined and attributed to Franz Anton Voegeli in 1848, who provided improved synthetic routes for triethyl phosphate production. These early synthetic achievements represented crucial stepping stones in the evolution of organophosphorus chemistry, demonstrating the feasibility of forming stable carbon-phosphorus bonds through controlled chemical processes.

The true breakthrough in organophosphorus chemistry occurred during the mid-twentieth century through the work of Gerhard Schrader at I.G. Farbenindustrie in Germany. In December 1936, Schrader's observation of visual disturbances caused by a new synthetic substance led to the recognition of organophosphorus compounds as potent cholinesterase inhibitors. This discovery catalyzed extensive research into organophosphorus compounds, resulting in the synthesis of thousands of related structures and establishing the foundation for modern organophosphorus chemistry. The period from the 1930s to the 1950s witnessed rapid expansion in organophosphorus applications, including their widespread adoption in agriculture as pesticides and their exploration for various industrial applications.

The mechanistic understanding of organophosphorus compounds advanced significantly with the discovery that these substances function primarily through acetylcholinesterase inhibition. German scientists identified the parasympathomimetic effects of organophosphorus compounds and established atropine as an effective antidote, providing crucial insights into their mode of action. Further developments in the 1950s included the discovery of enzyme reactivation and aging phenomena, with Irwin Wilson demonstrating that acetylcholinesterase inhibited by organophosphorus compounds could be reactivated using hydroxylamine, leading to the development of pralidoxime as a therapeutic agent.

Significance of Adamantyl-containing Compounds

Adamantane, with its distinctive tricyclic structure and molecular formula C₁₀H₁₆, represents a unique class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The compound was first isolated from petroleum in 1933 by Landa and Macháček, marking the beginning of diamondoid chemistry. The spatial arrangement of carbon atoms in adamantane mirrors that of the diamond crystal structure, leading to its name derived from the Greek "adamantinos," meaning relating to steel or diamond.

The structural properties of adamantane contribute to its exceptional stability and unique physicochemical characteristics. The molecule exhibits tetrahedral symmetry and is virtually stress-free, making it the most stable isomer of C₁₀H₁₆. These properties manifest in an unusually high melting point of 270°C for a hydrocarbon, significantly exceeding other hydrocarbons of similar molecular weight such as camphene (45°C) or decane (-28°C). The carbon-carbon bond lengths in adamantane measure 1.54 Å, nearly identical to those found in diamond, while carbon-hydrogen distances are 1.112 Å.

The pharmaceutical applications of adamantyl-containing compounds began with the discovery of amantadine's antiviral activity in 1963, representing the first successful therapeutic application of an adamantane derivative. Since this breakthrough, seven adamantyl-based drugs have achieved clinical approval for treating various conditions including viral infections, neurodegenerative disorders, acne vulgaris, and type 2 diabetes mellitus. The success of these compounds stems from adamantane's ability to provide improved pharmacokinetic properties, including enhanced lipophilicity, increased metabolic stability, and improved blood-brain barrier permeability.

The incorporation of adamantyl groups into pharmaceutical molecules offers several distinct advantages in drug design. The rigid three-dimensional structure facilitates precise positioning of substituents, enabling more effective exploration of drug targets and optimization of both potency and selectivity. Additionally, the sterically bulky adamantyl group contributes to molecular stability through London dispersion forces and electrostatic interactions. The calculated partition coefficient value typically increases by approximately 3.1 log units when adamantyl groups are incorporated, making these modifications particularly valuable for highly water-soluble compounds requiring enhanced membrane permeability.

Classification and Nomenclature of Phosphoramidates

Phosphoramidates constitute a specialized class of organophosphorus compounds characterized by the substitution of hydroxyl groups in phosphoric acid with amine functionalities. These compounds are structurally related to phosphates through the replacement of an oxygen atom with a nitrogen atom, creating the distinctive phosphorus-nitrogen bond that defines this chemical class. The general structure of phosphoramidates follows the pattern (RO)₂P(O)NR'₂, where R and R' represent hydrogen, alkyl, aryl, or heteroaryl substituents.

The classification system for phosphoramidates depends on the degree of amine substitution at the phosphorus center. Phosphorodiamidates result from the substitution of two hydroxyl groups with amine groups, yielding compounds with the general formula O=P(OH)(NH₂)₂. Complete substitution of all three hydroxyl groups produces phosphoric triamides (O=P(NR₂)₃), commonly referred to as phosphoramides. This systematic nomenclature provides clear distinctions between different degrees of amine substitution and enables precise identification of specific structural variants.

The synthesis of phosphoramidates typically employs the Stokes method, which utilizes phosphorus oxychloride as the starting material. In this approach, phosphorus oxychloride reacts with phenol to form chlorophosphonate esters or diesters, depending on the stoichiometric ratio employed. The remaining chlorine substituents subsequently react with amine compounds to generate the desired phosphoramidate products. This synthetic strategy provides reliable access to diverse phosphoramidate structures while maintaining good yields and selectivity.

Natural phosphoramidates demonstrate the biological significance of this compound class, with phosphocreatine serving as a prime example of naturally occurring phosphorus-nitrogen bond formation. Phosphocreatine functions as an energy storage molecule in vertebrates, while phosphoarginine fulfills a similar role in invertebrates. The phosphoramidate linkage also appears in histidine kinases when histidine residues undergo phosphorylation, highlighting the importance of these bonds in cellular signaling processes. These natural examples underscore the biological relevance of phosphoramidate chemistry and provide inspiration for synthetic applications.

Overview of Dimethyl N-1-adamantylphosphoramidate

This compound represents a sophisticated example of organophosphorus chemistry that combines the structural advantages of adamantane with the functional properties of phosphoramidates. This compound, bearing the CAS registry number 50607-00-6, possesses the molecular formula C₁₂H₂₂NO₃P and a molecular weight of 259.281741 daltons. The structural design incorporates a dimethyl phosphate ester linked through an amide bond to the 1-position of adamantane, creating a molecule that benefits from both the rigid three-dimensional framework of adamantane and the reactivity patterns characteristic of phosphoramidate functionality.

The compound's structure can be represented by the SMILES notation COP(=O)(NC12CC3CC(C2)CC(C1)C3)OC, which illustrates the connectivity between the phosphorus center, the methoxy groups, and the adamantyl substituent. This structural arrangement positions the adamantane cage as a bulky, hydrophobic substituent attached to the phosphorus atom through a nitrogen linker, creating unique steric and electronic environments that influence the compound's chemical behavior and potential applications.

Property Value
Molecular Formula C₁₂H₂₂NO₃P
Molecular Weight 259.281741 g/mol
CAS Registry Number 50607-00-6
SMILES Notation COP(=O)(NC12CC3CC(C2)CC(C1)C3)OC

The synthesis of this compound can be accomplished using readily available precursors, including adamantane derivatives and phosphoric acid derivatives. The synthetic approach typically involves multi-step organic reactions that require careful control of reaction conditions to achieve optimal yields and purity. Technical considerations such as temperature control, solvent selection, and reaction atmosphere management are crucial for successful synthesis, as the presence of moisture or oxygen can lead to undesired side reactions or hydrolysis of sensitive intermediates.

The compound's significance extends beyond its synthetic accessibility to encompass its potential applications in medicinal chemistry and materials science. The combination of adamantyl rigidity with phosphoramidate functionality creates opportunities for novel pharmaceutical applications, particularly in areas where enhanced lipophilicity and metabolic stability are desired. The three-dimensional structure of the adamantyl group facilitates precise molecular recognition events, while the phosphoramidate moiety provides sites for further chemical modification or biological interaction. This dual functionality positions this compound as a valuable building block for drug design and development programs seeking to exploit the unique properties of both structural elements.

Properties

CAS No.

50607-00-6

Molecular Formula

C12H22NO3P

Molecular Weight

259.28 g/mol

IUPAC Name

N-dimethoxyphosphoryladamantan-1-amine

InChI

InChI=1S/C12H22NO3P/c1-15-17(14,16-2)13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3,(H,13,14)

InChI Key

BGQNGIYVQQLEHL-UHFFFAOYSA-N

SMILES

COP(=O)(NC12CC3CC(C1)CC(C3)C2)OC

Canonical SMILES

COP(=O)(NC12CC3CC(C1)CC(C3)C2)OC

Other CAS No.

50607-00-6

Synonyms

dimethyl N-1-adamantylphosphoramidate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Dimethyl N-1-adamantylphosphoramidate belongs to a broader class of phosphoramidates. Key structural analogs include:

Compound Name Substituents on Phosphorus Key Features Reference
This compound Methyl, N-1-adamantyl Bulky adamantyl group, moderate steric hindrance
Diphenyl N-1-adamantylphosphoramidate Phenyl, N-1-adamantyl Aromatic groups increase hydrophobicity
N-1-adamantylphosphoramidic dichloride Chlorine, N-1-adamantyl Reactive dichloride intermediate
3-Methylheptan-3-yl N,N-dimethylphosphoramidocyanidate Branched alkyl, cyanidate Higher alkyl branching alters solubility
1-Ethyl-1-methylpentyl dimethylamidocyanidophosphate Ethyl/methyl alkyl, cyanidate Mixed alkyl groups enhance lipophilicity

Key Observations :

  • Steric Effects : The adamantyl group in this compound creates significant steric hindrance compared to linear alkyl substituents (e.g., ethyl or methylpentyl groups in compounds). This hindrance may reduce nucleophilic attack rates at the phosphorus center .
  • Electronic Properties : Electron-withdrawing groups (e.g., cyanidate in derivatives) increase electrophilicity at phosphorus, whereas methyl or phenyl groups offer moderate electron-donating effects.
  • Solubility : Dimethyl esters (as in the target compound) improve solubility in polar aprotic solvents relative to diphenyl analogs, which are more hydrophobic due to aromatic rings .

Reactivity and Stability

  • Hydrolysis Resistance : The adamantyl group’s bulkiness may shield the phosphoramidate bond from hydrolysis compared to less hindered analogs like dimethyl methylphosphoramidate. This property is critical for applications requiring environmental or metabolic stability.
  • Thermal Stability : Adamantyl-containing compounds generally exhibit higher thermal stability than those with flexible alkyl chains (e.g., 3-methylheptan-3-yl derivatives in ) due to the rigid hydrocarbon framework .
  • Synthetic Utility : N-1-adamantylphosphoramidic dichloride (precursor to the target compound) is more reactive toward nucleophiles than its diphenyl or dimethyl ester derivatives, making it a versatile intermediate for further functionalization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl N-1-adamantylphosphoramidate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via phosphorylation reactions involving adamantane derivatives. A key method involves reacting N-1-adamantylamine with phosphorylating agents (e.g., phosphorus oxychloride) followed by esterification with methanol to yield the dimethyl ester. Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials and byproducts. Monitoring via thin-layer chromatography (TLC) and characterization by 1H^{1}\text{H}/13C^{13}\text{C} NMR ensures structural fidelity . For adamantane-containing compounds, trifluoroacetic acid is often used as a solvent to enhance reaction efficiency due to its ability to stabilize intermediates .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as adamantane derivatives may exhibit irritant properties .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to mitigate moisture exposure .
  • Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 31P^{31}\text{P} NMR is critical for confirming the phosphoramidate moiety (δ ~10–15 ppm). 1H^{1}\text{H} NMR resolves adamantane proton signals (δ 1.5–2.2 ppm, multiplet) and methyl ester groups (δ 3.7–3.8 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals adamantane’s rigid cage structure and hydrogen-bonding patterns in the phosphoramidate group. For adamantane derivatives, slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence adamantylation efficiency in phosphoramidate synthesis?

  • Methodological Answer : Adamantylation is highly solvent-dependent. Trifluoroacetic acid (TFA) promotes electrophilic substitution by protonating adamantanol, enhancing its reactivity with aromatic or heterocyclic substrates. Elevated temperatures (80–100°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates. Comparative studies show that substituting TFA with milder acids (e.g., HCl) reduces yields by 30–40%, highlighting the need for optimized protonation .

Q. What contradictions exist in mechanistic studies of phosphoramidate reactivity, and how can they be resolved?

  • Methodological Answer : Discrepancies arise in the role of NOx_x in sulfur-containing byproduct formation during oxidation. For example, notes that high NO conditions increase aerosol yields (14–47%) but alter sulfur speciation unpredictably. To resolve this, researchers should combine kinetic modeling (e.g., Master Chemical Mechanism) with isotopic labeling (e.g., 34S^{34}\text{S}) to track sulfur redistribution pathways. Contradictions in product ratios may stem from unaccounted radical intermediates (e.g., CH3_3SO3_3) .

Q. How can structure-activity relationships (SARs) guide the design of adamantane-phosphoramidate derivatives for pharmacological applications?

  • Methodological Answer : SAR studies emphasize lipophilicity and steric bulk from the adamantane group, which enhances blood-brain barrier penetration. For example, substituting dimethyl esters with diphenyl groups increases hydrolytic stability but reduces solubility. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like NMDA receptors, while in vitro assays (e.g., MTT for cytotoxicity) validate therapeutic indices .

Q. What analytical challenges arise in quantifying degradation products of this compound, and how can they be addressed?

  • Methodological Answer : Degradation via hydrolysis or oxidation generates complex mixtures (e.g., phosphoric acids, adamantane fragments). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode improves detection limits for acidic byproducts. Internal standards (e.g., deuterated analogs) correct for matrix effects .

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